molecular formula C19H14Cl3N5O3S B2824205 N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888439-28-9

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2824205
CAS RN: 888439-28-9
M. Wt: 498.76
InChI Key: SZFPAYBYEMIQCI-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C19H14Cl3N5O3S and its molecular weight is 498.76. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Potential

Compounds structurally related to "N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide" have been explored for their antimicrobial and antioxidant activities. For instance, Kumar et al. (2011) synthesized a series of compounds that demonstrated potent inhibitory action against tested bacterial strains and manifested profound antioxidant potential in DPPH assay, suggesting their potential as antimicrobial and antioxidant agents (Kumar et al., 2011).

Cytotoxic Activity

Research has also focused on the cytotoxic activities of related compounds. Kökbudak et al. (2020) synthesized derivatives that showed significant cytotoxic activities against human liver and breast cancer cell lines, highlighting their potential in cancer therapy (Kökbudak et al., 2020).

Antifolate and Thymidylate Synthase Inhibition

Compounds with similar structures have been designed as antitumor agents by inhibiting key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Gangjee et al. (2005) synthesized derivatives that exhibited dual inhibitory activity against both DHFR and TS, offering a promising approach for cancer treatment (Gangjee et al., 2005).

Antileishmania Activity

Some derivatives have been synthesized and evaluated for their antileishmanial activity. Rode et al. (2021) reported the synthesis of compounds using prolinium hydrogen sulfate as a catalyst, showing significant activity against extracellular promastigotes, indicative of their potential as antileishmanial agents (Rode et al., 2021).

properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-11-5-6-12(21)13(22)7-11/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPAYBYEMIQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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